molecular formula C15H21NO6 B13617534 (2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid

(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid

Cat. No.: B13617534
M. Wt: 311.33 g/mol
InChI Key: RLFDKQZQLPTHDQ-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dimethoxyphenyl)acetic acid is an organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dimethoxyphenyl)acetic acid typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dimethoxyphenyl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dimethoxyphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The dimethoxyphenyl moiety may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dimethoxyphenyl)acetic acid is unique due to the presence of the dimethoxyphenyl moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-12(13(17)18)10-7-6-9(20-4)8-11(10)21-5/h6-8,12H,1-5H3,(H,16,19)(H,17,18)

InChI Key

RLFDKQZQLPTHDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)OC)OC)C(=O)O

Origin of Product

United States

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